N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine
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Overview
Description
N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound has a unique structure where an ethoxy(dimethyl)silyl group is attached to a methylpropan-1-amine backbone. This combination of silicon and organic groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with ethoxy(dimethyl)silane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification techniques like distillation or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group in the compound can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Hydrolysis: The silicon-oxygen bond in the ethoxy(dimethyl)silyl group can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions are typically used to facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted amines, while oxidation and reduction reactions can produce imines or secondary/tertiary amines, respectively.
Scientific Research Applications
N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, the compound can be used as a reagent for modifying biomolecules or as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it valuable in surface modification and material science.
Mechanism of Action
The mechanism of action of N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine involves its interaction with specific molecular targets. The silicon-oxygen and silicon-carbon bonds in the compound confer stability and reactivity, allowing it to participate in various chemical transformations. The amine group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-{[Trimethylsilyl]methyl}-2-methylpropan-1-amine: This compound has a similar structure but with a trimethylsilyl group instead of an ethoxy(dimethyl)silyl group.
N-{[Methoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine: This compound features a methoxy(dimethyl)silyl group, differing from the ethoxy group in the original compound.
N-{[Ethoxy(dimethyl)silyl]methyl}-2-ethylpropan-1-amine: This compound has an ethyl group instead of a methyl group on the propan-1-amine backbone.
Uniqueness
N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine is unique due to the presence of the ethoxy(dimethyl)silyl group, which imparts specific chemical properties such as increased stability and reactivity. The combination of silicon and organic groups in the compound allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
60756-57-2 |
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Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
N-[[ethoxy(dimethyl)silyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H23NOSi/c1-6-11-12(4,5)8-10-7-9(2)3/h9-10H,6-8H2,1-5H3 |
InChI Key |
DXOUZOJWKBDAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CNCC(C)C |
Origin of Product |
United States |
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